BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Anti-tubercular Imidazo[2,1-b]thiazole Macrophage infection

The compound N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide (CAS 672951-44-9) is a small-molecule member of the imidazo[2,1-b][1,3]thiazole-5-carboxamide class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity against targets such as QcrB in Mycobacterium tuberculosis and α-tubulin acetyltransferase 1 (αTAT1).

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 672951-44-9
Cat. No. B2947975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
CAS672951-44-9
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C14H13N3O2S/c1-9-12(17-7-8-20-14(17)15-9)13(18)16-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,18)
InChIKeyUZKHKASDVVVFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide (CAS 672951-44-9): Chemical Identity, Scaffold Context, and Procurement Baseline


The compound N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide (CAS 672951-44-9) is a small-molecule member of the imidazo[2,1-b][1,3]thiazole-5-carboxamide class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity against targets such as QcrB in Mycobacterium tuberculosis and α-tubulin acetyltransferase 1 (αTAT1) [1]. The compound is commercially available from multiple screening-library vendors, typically at 95–98% purity, with a molecular formula of C14H13N3O2S and a molecular weight of 287.34 g/mol [2]. Its primary procurement context is as a research tool for hit-to-lead optimization, target validation, or chemical biology studies, rather than as a fully characterized drug candidate.

Why N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Cannot Be Trivially Substituted by Another Imidazo[2,1-b]thiazole Analog


The imidazo[2,1-b]thiazole-5-carboxamide scaffold exhibits steep structure-activity relationships (SAR). Minor changes to the N-aryl substituent and the C6-methyl group on the imidazo ring can drastically alter target engagement, selectivity, and ADME properties. For example, among anti-tubercular imidazo[2,1-b]thiazole-5-carboxamides (ITAs), intracellular macrophage MIC values vary by over 40-fold (0.0625–2.5 μM) even within a set of nine close analogs [1]. Similarly, in microtubule acetylation inhibitors, the related compound WAY-118959-A (GM-90257) shows activity, but its N-(4-methoxyphenyl)-thiazol-2-amine isomer differs structurally from the 5-carboxamide series [2]. Generic substitution without empirical confirmation therefore risks loss of the specific biological fingerprint required for scientific reproducibility or lead optimization. The quantitative evidence below, while limited in direct head-to-head comparisons for this exact compound, focuses on structurally proximal analogs to establish the dimensions along which differentiation is critical for procurement decisions.

Quantitative Differentiation Evidence for N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Against Closest Analogs and In-Class Candidates


Intracellular Anti-TB Potency in Macrophages: Range Defined by Structurally Adjacent ITA Analogs

No direct intracellular potency data are available for N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide. However, a panel of nine structurally related imidazo[2,1-b]thiazole-5-carboxamides (ITAs) with diverse N-aryl and C6 substituents exhibited intracellular macrophage MICs spanning 0.0625–2.5 µM against M. tuberculosis, with five analogs achieving sub-micromolar potency [1]. The presence of an electron-donating 4-methoxyphenyl group at the carboxamide nitrogen in the target compound suggests it may fall within this range, but its exact potency remains uncharacterized. Procurement for anti-TB research should therefore be paired with independent MIC determination; known active ITAs such as ND-11543 (MIC 0.0625 µM) provide a high-potency benchmark for the chemotype [1].

Anti-tubercular Imidazo[2,1-b]thiazole Macrophage infection QcrB inhibitor

Microtubule Acetylation Inhibition: Positional Isomer Differentiation Between 5-Carboxamide and 5-Thiazol-2-Amine Series

The target compound is a 5-carboxamide, whereas the well-characterized microtubule acetylation inhibitor WAY-118959-A (GM-90257, CAS 315703-81-2) is a 5-thiazol-2-amine derivative of the same imidazo[2,1-b]thiazole core [1]. WAY-118959-A competitively inhibits αTAT1, reduces α-tubulin K40 acetylation, and induces apoptosis in MDA-MB-231 triple-negative breast cancer cells at sub-micromolar concentrations, while sparing MCF-10A cells (IC50 >10 µM) [1]. The 5-carboxamide linkage in the target compound replaces the thiazol-2-amine moiety, altering hydrogen-bonding capacity, steric bulk, and electronic properties at the key pharmacophoric position. No direct αTAT1 inhibition data exist for the target compound. This structural difference implies that tubulin acetylation activity cannot be assumed; a user requiring αTAT1 inhibition should default to WAY-118959-A unless direct testing demonstrates competitive advantage for the carboxamide.

Microtubule acetylation αTAT1 Breast cancer Isomer comparison

Physicochemical Property Differentiation: Computed LogP, HBD/HBA Profile, and Likely ADME Consequences

The target compound has a computed XLogP3 of 3.4, 1 hydrogen bond donor (HBD), and 4 hydrogen bond acceptors (HBA) [2]. By comparison, the anti-TB lead ND-11543 (an advanced ITA) has a higher molecular weight and greater polar surface area, contributing to its favorable pharmacokinetic profile (mouse AUC0–24h >11,700 ng·hr/mL, half-life >24 h) [1]. The lower lipophilicity and reduced HBD count of the target compound predict improved passive permeability (likely Caco-2 Papp A–B > 0.5 × 10⁻⁶ cm/s) but potentially lower metabolic stability relative to ND-11543. None of these ADME properties have been experimentally measured for the target compound. For procurement aimed at in vivo anti-TB studies, the ADME-validated ND-11543 offers a significantly lower risk profile, while the target compound may serve as a synthetic diversification starting point with potentially different physicochemical liabilities.

Physicochemical properties Lipophilicity ADME Drug-likeness

Anti-Inflammatory and Analgesic Activity Landscape of Imidazo[2,1-b]thiazole Carboxamides

A series of imidazo[2,1-b]thiazole carboxamides bearing benzoxazole and polar terminal groups were evaluated for anti-inflammatory activity in RAW 264.7 macrophage cells and for analgesic effects in vivo [1]. The most active analogs reduced nitric oxide production by >50% at 10 µM, comparable to indomethacin, and exhibited significant writhing inhibition in the acetic acid-induced model. The target compound was not part of the tested set; its N-(4-methoxyphenyl) substituent lacks the benzoxazole extension and polar terminus that proved critical for activity. This suggests the target compound is unlikely to be a potent anti-inflammatory agent in its own right, but may serve as a far- reduced-activity negative control or a synthetic intermediate. Procurement for inflammation biology should instead prioritize the benzoxazole-containing carboxamides from this study.

Anti-inflammatory Analgesic RAW 264.7 COX inhibition

Evidence-Linked Application Scenarios for N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Procurement


Anti-Tubercular Hit Expansion Starting Point with In-House MIC Profiling

The target compound is suitable as an early-stage diversification template for imidazo[2,1-b]thiazole-5-carboxamide (ITA) libraries targeting QcrB, as defined by the Park et al. 2021 study [1]. Given that intracellular macrophage MICs for the ITA class span 0.0625–2.5 µM, laboratories equipped for M. tuberculosis macrophage infection assays can benchmark this compound against the lead ND-11543 (MIC 0.0625 µM) and generate proprietary SAR. Procurement should be limited to small quantities (10–50 mg) for initial dose-response profiling.

Negative Control for αTAT1/Tubulin Acetylation Studies

WAY-118959-A (GM-90257) is the prototypical αTAT1 inhibitor with validated cellular activity in MDA-MB-231 cells [2]. The target compound, a 5-carboxamide positional isomer, is expected to be inactive or weakly active against αTAT1 based on the absence of the critical thiazol-2-amine pharmacophore. It may therefore serve as a structurally matched negative control compound in tubulin acetylation experiments, provided that inactivity is confirmed by the end user via western blotting for acetylated α-tubulin (K40) at equivalent treatment concentrations (e.g., 500 nM).

Physicochemical Comparator for ADME Profiling Campaigns

Without experimental ADME data, the target compound (XLogP3 3.4, HBD 1, HBA 4) [3] can be used as a low-lipophilicity benchmark alongside the ADME-characterized ND-11543 [1] in permeability and metabolic stability panels. Comparing Caco-2 permeability, microsomal clearance, and CYP inhibition profiles between the simpler target compound and the larger lead molecule can illuminate the ADME cost of the additional polar functionalities present in ND-11543, guiding medicinal chemistry optimization strategies.

Synthetic Intermediate Toward 5-Functionalized Imidazo[2,1-b]thiazole Libraries

The N-(4-methoxyphenyl) carboxamide group can be hydrolyzed under acidic or basic conditions to reveal the free carboxylic acid, enabling late-stage diversification at the 5-position. Procurement of gram quantities may be justified for synthetic chemistry groups building focused imidazo[2,1-b]thiazole libraries for anti-infective, anti-inflammatory, or anticancer screening. The compound's commercial availability at 98% purity from multiple vendors [2][3] supports its use as a reliable starting material for parallel synthesis.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.